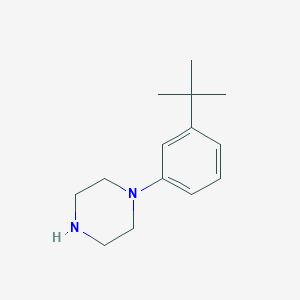

1-(3-Tert-butylphenyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Bioactive Molecules

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This simple structure possesses a unique combination of properties that make it a "privileged scaffold" in medicinal chemistry. Its flexible conformation allows it to bind to a variety of biological targets, and the two nitrogen atoms provide sites for chemical modification, enabling the fine-tuning of a molecule's pharmacological profile. nih.govnih.gov The presence of the piperazine moiety can also enhance the pharmacokinetic properties of a drug candidate, such as its water solubility, which is crucial for bioavailability. nih.gov Consequently, piperazine-containing compounds have been successfully developed for a multitude of therapeutic areas, including as anticancer, antimicrobial, antidepressant, and anti-inflammatory agents. nih.govbenthamdirect.comthieme-connect.com

Overview of the 1-(3-Tert-butylphenyl)piperazine Structural Motif in Chemical Biology Research

Within the broad class of arylpiperazines, the 1-(3-tert-butylphenyl)piperazine structural motif has attracted specific attention from researchers. The "tert-butyl" group, a bulky and lipophilic substituent on the phenyl ring, can significantly influence the way the molecule interacts with its biological target. This particular substitution pattern has been explored in the design of compounds targeting various receptors and enzymes. For instance, derivatives of this motif have been synthesized and evaluated for their potential as GPR119 agonists, which are of interest in the treatment of type 2 diabetes. nih.gov The strategic placement of the tert-butyl group at the meta-position of the phenyl ring can impart specific binding affinities and functional activities that differ from other substitution patterns.

Scope and Research Trajectory of 1-(3-Tert-butylphenyl)piperazine and its Analogues

The research trajectory for 1-(3-tert-butylphenyl)piperazine and its analogues is focused on exploring the full potential of this chemical scaffold. A key area of investigation involves the synthesis of libraries of related compounds, where the core structure is systematically modified. nih.gov This allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how different chemical modifications impact biological activity. nih.gov For example, researchers have investigated how altering the linker between the arylpiperazine core and a terminal fragment can modulate a compound's affinity for multiple serotonin (B10506) receptors. acs.org The ultimate goal of this research is to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of diseases. Current research continues to explore the synthesis of new derivatives and their evaluation in various biological assays. doi.org

| Compound Name | Molecular Formula | Key Research Area |

| 1-(3-Tert-butylphenyl)piperazine | C14H22N2 | Core scaffold in medicinal chemistry |

| Flibanserin | C20H21F3N4O | Serotonin receptor modulator nih.gov |

| Risperidone | C23H27FN4O2 | 5-HT2A receptor antagonist acs.org |

| Vilazodone | C26H27N5O2 | Antidepressant mdpi.com |

| Netupitant | C30H32F6N4O2 | Antiemetic mdpi.com |

| Palbociclib | C24H29N7O2 | Kinase inhibitor for cancer treatment mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXUYWSRNMQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972742 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57245-84-8 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Tert Butylphenyl Piperazine

General Synthetic Routes to Arylpiperazines

The construction of N-arylpiperazines is a fundamental process in the synthesis of many biologically active compounds. nih.gov Key methodologies include N-alkylation, amide bond formation, and palladium-catalyzed coupling reactions. nih.govmdpi.com

Alkylation Reactions for Piperazine (B1678402) N-Substitution

N-alkylation is a primary method for modifying the piperazine core. mdpi.com This can be achieved through several approaches:

Nucleophilic Substitution: This classic method involves the reaction of piperazine with alkyl halides (chlorides or bromides) or sulfonates. mdpi.com To favor mono-alkylation, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. researchgate.net

Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com This approach is advantageous as it can prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

Reduction of Carboxamides: N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines, offering another route to these derivatives. mdpi.com

A significant challenge in piperazine alkylation is controlling the degree of substitution, as both nitrogen atoms can react, leading to mixtures of mono- and di-alkylated products. google.com Using a large excess of piperazine can favor mono-alkylation. researchgate.net

| Alkylation Method | Reagents | Key Features |

| Nucleophilic Substitution | Alkyl halides, base (e.g., K2CO3) | Direct but can lead to polysubstitution. mdpi.comresearchgate.net |

| Reductive Amination | Aldehyde/ketone, reducing agent | Avoids quaternary salt formation. mdpi.comresearchgate.net |

| Carboxamide Reduction | N-acylpiperazine, reducing agent | Alternative to direct alkylation. mdpi.com |

Amide Bond Formation in Piperazine Derivatives

The formation of an amide bond is another crucial transformation in the synthesis of piperazine derivatives. nih.gov This is typically achieved by reacting a piperazine with a carboxylic acid or its activated derivative (e.g., an acid chloride). ijpsr.com These reactions are fundamental in creating a wide array of functionalized piperazine compounds. nih.gov For instance, the coupling of 1-benzylpiperazine (B3395278) with various benzoic acid derivatives yields a series of piperazine amides. nih.gov

Palladium-Catalyzed Coupling Reactions for Aryl-Piperazine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. sciforum.netacs.org This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and a piperazine. acs.org

These reactions offer several advantages, including high efficiency and applicability to a wide range of substrates, even sterically hindered ones. acs.orgacs.org The choice of palladium catalyst and ligands is crucial for the success of the reaction. acs.org Both protected and unprotected piperazines can be used in these coupling reactions. sciforum.net Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these palladium-catalyzed couplings. sciforum.net

Specific Synthesis of 1-(3-Tert-butylphenyl)piperazine Core and Related Analogues

The synthesis of the 1-(3-tert-butylphenyl)piperazine core and its more elaborate derivatives often employs the general strategies outlined above, with specific modifications to accommodate the bulky tert-butyl group and to introduce further complexity.

Preparation of N-(tert-butylphenyl)-piperazine Intermediates

The direct synthesis of 1-(3-tert-butylphenyl)piperazine can be accomplished through the palladium-catalyzed coupling of 3-tert-butylaniline (B1265813) with a protected piperazine, followed by deprotection. Alternatively, the reaction can be performed with 1-bromo-3-tert-butylbenzene (B1267464) and piperazine.

The use of a protecting group on one of the piperazine nitrogens, such as the tert-butoxycarbonyl (Boc) group, is a common strategy to ensure mono-arylation. The Boc group can be introduced by reacting piperazine with di-tert-butyl dicarbonate. google.com The resulting N-Boc-piperazine can then be coupled with an appropriate aryl halide.

Advanced Synthetic Strategies for Complex 1-(tert-butylphenyl)piperazine Derivatives

More complex derivatives of 1-(3-tert-butylphenyl)piperazine can be synthesized through multi-step sequences or by employing advanced synthetic methodologies. doi.orgresearchgate.net For example, a pre-formed 1-(3-tert-butylphenyl)piperazine core can be further functionalized at the second nitrogen atom through alkylation or acylation reactions. doi.org

One innovative approach involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthetic precursor to the piperazine ring. rsc.orgresearchgate.net Activation of DABCO with various reagents can lead to its ring-opening and the formation of functionalized piperazine derivatives. rsc.org This method offers a versatile route to complex piperazine structures. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The exploration of the chemical space around the 1-(3-tert-butylphenyl)piperazine core is essential for identifying analogues with improved therapeutic potential. SAR studies involve the systematic modification of the molecule to understand the chemical features responsible for its biological activity.

The phenyl ring of 1-(3-tert-butylphenyl)piperazine is a critical component for molecular recognition by biological targets. Altering the nature and position of substituents on this ring can significantly impact binding affinity and selectivity. While the parent compound features a tert-butyl group at the meta-position, further modifications can fine-tune its electronic and steric properties.

Research on analogous phenylpiperazine systems indicates that both the electronic nature and the bulk of the substituents are determinant factors for biological activity. For instance, in studies of threo-methylphenidate analogs, the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring was found to improve dopamine (B1211576) transporter (DAT) binding affinity. researchgate.net It was noted that optimal substituents were those whose bulk is primarily in the plane of the phenyl ring, as significant bulk above or below the plane led to decreased binding affinity. researchgate.net

Conversely, for other targets, increasing the steric bulk or introducing hydrogen-bonding functionalities might be beneficial. The strategic placement of substituents can influence the orientation of the molecule within a binding pocket, leading to enhanced interactions.

Table 1: Representative Modifications of the Phenyl Ring and Their Potential SAR Implications Please note: This table is a representative example based on general SAR principles for phenylpiperazine analogs, as specific data for 1-(3-tert-butylphenyl)piperazine is not extensively available.

| Modification Position | Substituent | Potential Effect on Activity | Rationale |

| 4-position (para) | Fluoro (-F) | May enhance metabolic stability and binding affinity | The small, electronegative fluorine atom can alter electronic properties and block metabolic sites without adding significant steric bulk. |

| 2-position (ortho) | Hydroxyl (-OH) | Could introduce a hydrogen bond donor, potentially increasing affinity. | The introduction of a hydrogen bond donor can lead to new interactions with the target protein. |

| 4-position (para) | Methoxy (B1213986) (-OCH3) | May improve solubility and alter electronic distribution. | The methoxy group is an electron-donating group that can influence the pKa of the piperazine nitrogens. |

| 3,4-positions | Dichloro (-Cl) | Could increase lipophilicity and potency for certain targets. | Halogenation is a common strategy to enhance binding affinity through hydrophobic and halogen bonding interactions. |

The two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification. The secondary amine (N-4) is a common site for introducing a wide variety of substituents to explore new interactions with the biological target and to modulate the physicochemical properties of the molecule. The reactivity of this nitrogen allows for the formation of amides, ureas, carbamates, and alkylated derivatives. mdpi.com

Functionalization at the N-4 position can significantly influence a compound's properties. For example, attaching bulky or flexible chains can probe deeper into a binding pocket, while introducing polar groups can improve solubility and pharmacokinetic profiles. In the development of inhibitors of the hepatitis C virus NS5B polymerase, the optimization of a piperazine-2-carboxamide (B1304950) scaffold involved extensive modification at the piperazine nitrogen, leading to potent analogues. nih.gov

Table 2: Representative Functionalizations of the Piperazine Nitrogen and Their Potential SAR Implications Please note: This table is a representative example based on general SAR principles for phenylpiperazine analogs, as specific data for 1-(3-tert-butylphenyl)piperazine is not extensively available.

| Functional Group at N-4 | Example Moiety | Potential Effect on Activity | Rationale |

| Alkylation | Benzyl group | Can introduce hydrophobic interactions and improve potency. | Aromatic substituents can engage in pi-stacking or hydrophobic interactions with the target. |

| Acylation | Benzoyl group | May form key hydrogen bonds and orient the molecule. | The amide bond is a rigid unit that can properly position other functional groups for optimal binding. butantan.gov.br |

| Sulfonylation | Phenylsulfonyl group | Can act as a hydrogen bond acceptor and increase metabolic stability. | The sulfonyl group is a stable and polar moiety that can improve pharmacokinetic properties. |

| Carbamoylation | N-ethylcarbamoyl group | Introduces hydrogen bond donor and acceptor capabilities. | The carbamate (B1207046) linkage provides a combination of rigidity and hydrogen bonding potential. |

To further expand the chemical diversity and explore new binding modes, various heteroaromatic and aliphatic moieties can be attached to the 1-(3-tert-butylphenyl)piperazine core, typically via the N-4 nitrogen. The synthesis of heteroaromatic compounds has been a focus of intense investigation due to their wide range of applications in medicinal chemistry. nih.gov

Aliphatic chains and rings, on the other hand, can be used to modulate lipophilicity and to probe hydrophobic pockets within the target protein. The length and branching of these aliphatic groups are critical parameters that are often optimized to achieve the desired balance of potency and pharmacokinetic properties.

Table 3: Representative Heteroaromatic and Aliphatic Moieties and Their Potential SAR Implications Please note: This table is a representative example based on general SAR principles for phenylpiperazine analogs, as specific data for 1-(3-tert-butylphenyl)piperazine is not extensively available.

| Moiety Type | Example Moiety | Potential Effect on Activity | Rationale |

| Heteroaromatic | 2-Pyrimidinyl | Can act as a hydrogen bond acceptor and improve selectivity. | The nitrogen atoms in the pyrimidine (B1678525) ring can form specific interactions with the target. |

| Heteroaromatic | 1,3-Thiazol-2-yl | May introduce unique electronic properties and binding interactions. | The sulfur and nitrogen atoms provide different electronic and steric features compared to all-carbon or other heteroaromatic rings. |

| Aliphatic | Cyclohexylmethyl | Increases lipophilicity and can occupy hydrophobic pockets. | The flexible cyclohexyl ring can adapt to the shape of hydrophobic binding sites. |

| Aliphatic | 3-Phenylpropyl | Can provide a combination of hydrophobic and aromatic interactions. | The propyl linker provides flexibility, allowing the terminal phenyl group to find optimal interactions. researchgate.net |

Preclinical Pharmacological Characterization and Target Interaction Studies

Investigations into Neurotransmitter Receptor Modulation

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (D2R/D3R)

No published ligand binding studies or functional assays are available that specifically report the affinity (Kᵢ) or selectivity of 1-(3-tert-butylphenyl)piperazine for dopamine D2 or D3 receptors.

Ligand Binding Studies at D3 Receptor

There are no specific data from radioligand displacement assays or other binding studies to characterize the interaction of 1-(3-tert-butylphenyl)piperazine with the D3 receptor.

Impact of Tert-butylphenyl Substitution on D2/D3 Affinity

While the impact of tert-butyl groups on related structures has been investigated, no studies directly analyze the effect of the 3-tert-butylphenyl substitution in this specific compound on D2/D3 receptor affinity. For instance, research on more complex molecules containing a 3,5-di-tert-butylphenylpiperazine moiety has shown that this particular substitution pattern can lead to a significant reduction in affinity for both D2 and D3 receptors. acs.org However, this finding is not directly transferable to the mono-substituted 1-(3-tert-butylphenyl)piperazine. The importance of the position and number of tert-butyl groups is highlighted in other studies, where a tert-butyl group on a different part of a larger molecule was found to enhance D3 receptor affinity and selectivity. acs.org

Serotonin (B10506) Receptor Affinity and Functional Activity (e.g., 5-HT7R)

There is no publicly available information detailing the binding affinity or functional activity of 1-(3-tert-butylphenyl)piperazine at any serotonin receptor subtype, including the 5-HT₇ receptor.

Histamine H3 Receptor (H3R) Ligand Interactions

Scientific literature lacks any data on the interaction or binding affinity of 1-(3-tert-butylphenyl)piperazine with the histamine H₃ receptor.

Enzyme Inhibition Profiling

No studies have been published that evaluate the enzyme inhibition profile of 1-(3-tert-butylphenyl)piperazine against any enzymatic target.

Acetylcholinesterase (AChE) Inhibition and Mechanism

No studies detailing the acetylcholinesterase inhibitory activity of 1-(3-Tert-butylphenyl)piperazine were found.

Slow-Binding Inhibition Kinetics

There is no available research on the slow-binding inhibition kinetics of 1-(3-Tert-butylphenyl)piperazine with acetylcholinesterase.

Active Site Interactions and Conformational Dynamics

Information regarding the active site interactions and conformational dynamics between 1-(3-Tert-butylphenyl)piperazine and acetylcholinesterase is not present in the reviewed literature.

Monoamine Oxidase B (MAO B) Inhibitory Activity

No public data exists detailing the inhibitory effects of 1-(3-Tert-butylphenyl)piperazine on the monoamine oxidase B enzyme.

Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP)

There are no published findings on the activity of 1-(3-Tert-butylphenyl)piperazine as an inhibitor of histone acetyltransferases, including the p300/CBP enzymes.

Ion Channel Modulation and Ligand-Gated Receptor Studies

GABA Receptor Agonism for Piperazine (B1678402) Derivatives (General Context)

Piperazine and its derivatives have been shown to interact with gamma-aminobutyric acid (GABA) receptors. drugbank.compediatriconcall.com GABA is the primary inhibitory neurotransmitter in the central nervous system. The mechanism of action for some piperazine compounds involves acting as agonists at GABA receptors, which leads to the paralysis of parasites in helminth infections. pediatriconcall.compatsnap.com This effect is mediated by the binding of piperazine to GABA receptors on muscle membranes, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the organism. drugbank.com

It is important to note that while some piperazine derivatives act as GABA receptor agonists, others can function as antagonists. nih.govnih.gov For example, mono N-aryl piperazine derivatives have been identified as GABA-A receptor blockers. nih.gov The specific action of a piperazine derivative on GABA receptors is dependent on its chemical structure. nih.gov

G Protein-Coupled Receptor (GPCR) Interaction Studies

Gonadotropin-Releasing Hormone Receptor (GnRH-R) Antagonism

Derivatives of 1-(3-Tert-butylphenyl)piperazine have been investigated for their potential as antagonists of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a key regulator of the reproductive endocrine system. nih.govresearchgate.net Small molecule antagonists of GnRH-R are of particular interest due to their direct, dose-dependent inhibition of GnRH activity and their potential for oral administration. nih.gov

Research has focused on developing non-peptide GnRH antagonists to overcome the limitations of peptide-based therapies. nih.gov The 2-(4-tert-butylphenyl)-4-piperazinyl-benzimidazole scaffold has been a key template in the design of these antagonists. nih.govresearchgate.net

Affinity and Potency in Receptor Binding Assays

The affinity and potency of piperazine-based compounds as GnRH-R antagonists are determined through functional assays that measure the inhibition of GnRH-stimulated receptor activity. nih.govrsc.org These assays provide crucial data in the form of IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the GnRH response.

In a study of piperazinyl-benzimidazole derivatives, compounds were tested for their ability to inhibit the stimulation of the human GnRH receptor by the endogenous agonist GnRH. rsc.org For example, the lead compound WAY-207024 demonstrated nanomolar potency. rsc.org A derivative, compound 8a , was found to be as potent as the lead compound and exhibited improved solubility. nih.gov The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation. nih.gov

| Compound | IC50 (nM) for hGnRH-R |

| WAY-207024 (Lead Compound) | 1 |

| 8a | 1 |

| 8g | 10 |

| 8k (Control) | 1.1 |

| 8l (Control) | 1.1 |

Modulation of Hypothalamic-Pituitary-Gonadal (HPG) Axis in Animal Models

GnRH antagonists exert their effects by blocking the GnRH receptor in the pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgdrugs.com This action leads to a reduction in the production of gonadal steroids like testosterone and estrogen, thereby modulating the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org

In animal models, the administration of GnRH antagonists leads to a rapid and reversible suppression of gonadotropins. nih.gov For instance, a potent GnRH antagonist administered to male mice resulted in the inhibition of pituitary FSH secretion, although the effects on LH were less pronounced under the specific experimental conditions. nih.gov The incomplete suppression of LH can impact the ability of the antagonist to fully suppress plasma testosterone levels. nih.gov The development of orally active, non-peptide GnRH antagonists is a significant area of research for managing hormone-dependent conditions. nih.gov

Other Emerging Pharmacological Activities in Preclinical Research

Emerging preclinical research has begun to explore the therapeutic potential of 1-(3-tert-butylphenyl)piperazine and structurally related piperazine derivatives across various disease models. These investigations have revealed promising activities in oncology, with preliminary studies also extending to virology, inflammation, and oxidative stress. This section details the current preclinical findings for these emerging pharmacological activities.

Currently, there is a lack of specific preclinical research data available in the scientific literature regarding the anti-viral activity of 1-(3-tert-butylphenyl)piperazine. While the broader class of piperazine derivatives has been investigated for potential antiviral effects against a range of viruses, dedicated studies on this particular compound have not been identified. Future research may explore the potential of 1-(3-tert-butylphenyl)piperazine in this therapeutic area.

Preclinical studies have identified certain piperazine derivatives as potent anti-cancer agents, with a primary mechanism of action being the induction of apoptosis in cancer cells. One such novel piperazine compound, referred to as C505, has demonstrated significant efficacy in inhibiting the proliferation of various cancer cell lines, including K562 (human chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cells, with GI50 values ranging from 0.06 to 0.16 μM e-century.us.

The anti-cancer activity of these piperazine derivatives is largely attributed to the induction of caspase-dependent apoptosis. This programmed cell death is initiated through the inhibition of multiple critical cancer signaling pathways. Key pathways affected include the PI3K/AKT pathway, Src family kinases, and the BCR-ABL signaling pathway e-century.us. The inhibition of these pathways disrupts cancer cell proliferation and survival mechanisms, ultimately leading to apoptosis.

Further mechanistic studies on a related piperazine derivative, designated as PCC, have elucidated its role in inducing both the extrinsic and intrinsic apoptotic signaling pathways in human liver cancer cell lines (SNU-475 and SNU-423) nih.gov. The intrinsic, or mitochondrial, pathway is a significant route for apoptosis induction by these compounds. This is evidenced by the upregulation of key apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax d-nb.info. Specifically, treatment with a piperazine derivative known as CB01 led to increased activities of caspase-3 and caspase-9, without affecting caspase-8 activity, indicating the activation of the intrinsic apoptotic pathway d-nb.info. The release of cytochrome c from the mitochondria is a critical event in this pathway, which subsequently activates caspase-9 nih.gov. Both the extrinsic and intrinsic pathways converge on the activation of caspase-3, which is a direct indicator of apoptosis d-nb.info.

The pro-apoptotic effects of these piperazine compounds are further supported by the observation of classic apoptotic symptoms, such as DNA fragmentation and nuclear condensation in treated cancer cells d-nb.info. Moreover, the cytotoxic effects have shown a degree of selectivity for cancer cells over normal cells, highlighting their potential as therapeutic agents nih.gov.

| Cancer Cell Line | Cell Type | GI50 (μM) |

|---|---|---|

| K562 | Human Chronic Myelogenous Leukemia | < 0.16 |

| HeLa | Cervical Cancer | < 0.16 |

| AGS | Gastric Adenocarcinoma | < 0.16 |

| Compound | Cell Lines | Key Mechanism | Affected Proteins/Pathways |

|---|---|---|---|

| C505 | K562, HeLa, AGS | Caspase-dependent apoptosis | PI3K/AKT, Src family kinases, BCR-ABL |

| PCC | SNU-475, SNU-423 (Liver Cancer) | Extrinsic and Intrinsic Apoptosis | Cytochrome c, Caspase-9 |

| CB01 | U87 (Glioblastoma), HeLa | Intrinsic Mitochondrial Apoptosis | Cleaved Caspase-3, Cytochrome c, Bax, Caspase-9 |

There is currently no specific preclinical research available on the anti-inflammatory effects of 1-(3-tert-butylphenyl)piperazine in cellular models. While the broader class of piperazine compounds has been explored for anti-inflammatory properties, studies focusing on this specific molecule have not been reported in the available scientific literature.

Specific preclinical data on the antioxidant properties of 1-(3-tert-butylphenyl)piperazine in biological systems are not currently available in the scientific literature. Although various piperazine derivatives have been evaluated for their antioxidant potential, dedicated research on this particular compound is lacking.

Structure Activity Relationship Sar and Computational Modeling of 1 3 Tert Butylphenyl Piperazine Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model for this class of compounds typically consists of an aromatic region (the tert-butylphenyl group), a central basic nitrogen atom within the piperazine (B1678402) core, and a variable terminal moiety connected by a linker. researchgate.net The spatial arrangement and physicochemical properties of these features are critical for receptor recognition and affinity. The arylpiperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple receptors, particularly G protein-coupled receptors (GPCRs). mdpi.commdpi.com

The N-aryl group is a crucial component of the pharmacophore for many arylpiperazine derivatives, engaging in key interactions within the receptor binding pocket. mdpi.comnih.gov The tert-butylphenyl moiety, in particular, contributes to receptor affinity through several mechanisms.

Steric and Hydrophobic Interactions : The bulky tert-butyl group provides significant steric bulk and lipophilicity. This allows it to occupy and form favorable van der Waals and hydrophobic interactions within specific hydrophobic pockets of a receptor. nih.gov Studies on related compounds have shown that bulky substituents on the phenyl ring can enhance affinity and selectivity for certain receptors, such as the dopamine (B1211576) D3 receptor. nih.gov For instance, the introduction of a tert-butyl group at the 2-position of a pyrimidine (B1678525) ring in an arylpiperazine series led to a dramatic improvement in D3 receptor affinity and selectivity over the D2 receptor. nih.gov This highlights the importance of steric bulk in achieving specific receptor interactions.

Electronic Effects : Substituents on the phenyl ring can modulate the electronic properties of the molecule. While the tert-butyl group is primarily an electron-donating group through induction, its main contribution is often steric and hydrophobic. In broader studies of arylpiperazines, it has been noted that electron-withdrawing groups on the phenyl ring can significantly reduce activity at certain receptors, such as the 5-HT1A and D2A receptors, suggesting that the electronic nature of this region is important for binding. nih.gov

Positional Influence : The 'meta' position (position 3) of the tert-butyl group influences its orientation within the binding pocket. Compared to ortho or para substitution, meta substitution directs the bulky group into a specific spatial region, which can be crucial for avoiding steric clashes and achieving optimal interaction with receptor residues. nih.govmdpi.com

| Moiety Feature | Contribution to Receptor Affinity | Supporting Findings |

| Tert-butyl Group | Provides steric bulk and enhances lipophilicity. | Bulky substituents can improve affinity and selectivity for specific receptors like the D3 receptor. nih.gov |

| Phenyl Ring | Engages in hydrophobic and potential π-π stacking interactions with aromatic amino acid residues in the receptor pocket. | The aryl ring is a key component of the pharmacophore for arylpiperazines, interacting with residues like Phenylalanine. mdpi.commdpi.com |

| Meta-Positioning | Directs the bulky substituent into a specific spatial orientation, potentially optimizing receptor fit. | Substituent position on the aryl ring (ortho, meta, para) is known to influence biological activity in related aryl-containing compounds. nih.govmdpi.com |

The piperazine ring is more than a simple linker; it is a key structural element whose protonated nitrogen atom often forms a crucial ionic bond with an acidic residue (like Aspartate) in the receptor binding site. mdpi.com Modifications to this core can significantly impact affinity and selectivity. researchgate.netnih.gov

N-4 Substitution : The N-4 nitrogen is the most common point for substitution, connecting to the linker and terminal moiety. The nature of the group at N-4 is critical for directing the molecule to its specific receptor and modulating its functional activity (e.g., agonist vs. antagonist).

Ring Carbon Substitution : Introducing substituents on the carbon atoms of the piperazine ring itself can impart conformational rigidity. This can lock the molecule into a more favorable conformation for receptor binding, potentially increasing affinity and selectivity. nih.govresearchgate.net For example, studies have shown that derivatives with substituents at the 3-position of the piperazine ring can strongly interact with various receptors. researchgate.net

| Substitution Position | Influence on Activity | Rationale |

| N-1 Position | Anchors the aryl moiety; fundamental for the arylpiperazine pharmacophore. | The N-arylpiperazine motif is a privileged scaffold for interacting with multiple pharmacological targets. mdpi.com |

| N-4 Position | Primary point for attachment of linkers and terminal groups, determining target selectivity and functional properties. | The majority of arylpiperazine drugs have a long-chain substituent at this position. nih.gov |

| C-2/C-3/C-5/C-6 Positions | Can introduce chirality and conformational constraint, potentially enhancing affinity and selectivity by reducing the entropic penalty of binding. | Substitution on the piperazine ring carbons can lead to potent and selective ligands. researchgate.net |

The linker connects the core arylpiperazine scaffold to a terminal moiety, and its length and composition are critical determinants of biological activity. nih.govnih.gov This "long-chain" is a common feature in many CNS-active arylpiperazine drugs. mdpi.comnih.gov

Linker Length : The length of the linker, typically an alkyl chain of two to five atoms, is crucial for spanning the distance between the primary binding region (occupied by the arylpiperazine) and a secondary binding pocket (occupied by the terminal group). mdpi.comnih.gov An optimal linker length allows the two ends of the molecule to bind to their respective sites simultaneously and productively. embopress.org For example, in some series, a four-carbon chain is found to be optimal for activity. researchgate.net

Linker Composition : The flexibility and chemical nature of the linker are also important. While simple alkyl chains are common, incorporating heteroatoms (like oxygen or nitrogen) or rigid elements (like double bonds or rings) can influence the molecule's conformation, flexibility, and physicochemical properties such as solubility. nih.govnih.govsemanticscholar.org The presence of a carbonyl group near the piperazine nitrogen can significantly lower its basicity (pKa), affecting its protonation state at physiological pH. nih.govsemanticscholar.org

Terminal Moieties : The terminal moiety often determines the subtype selectivity and functional nature of the ligand. These groups can vary widely and are chosen to interact with specific residues in the secondary binding pocket. Common terminal moieties include various heterocyclic systems (e.g., imides, amides, pyrimidines), which can participate in hydrogen bonding, hydrophobic, or aromatic interactions. nih.gov The choice of the terminal group is a key strategy for modulating the pharmacological profile of the compound.

| Component | Variable | Impact on Biological Activity |

| Linker | Length (e.g., 2-5 atoms) | Crucial for optimal positioning of terminal moiety in a secondary binding pocket. embopress.org |

| Composition (e.g., alkyl, ether, amide) | Affects flexibility, solubility, and physicochemical properties. nih.govnih.gov | |

| Terminal Moiety | Structure (e.g., imide, heterocycle) | Largely determines receptor subtype selectivity and functional activity (agonist/antagonist). nih.gov |

| Properties (e.g., H-bonding capacity, size) | Engages in specific interactions (H-bonds, hydrophobic) in the terminal binding region. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach allows for the prediction of the activity of novel compounds and provides insight into the structural features that govern potency. mdpi.comfrontiersin.org

Both 2D and 3D-QSAR models have been successfully applied to series of arylpiperazine derivatives to guide drug design. acs.orgnih.govijpsonline.com

Model Development : The first step in QSAR modeling is the creation of a dataset of compounds with known biological activities. For 2D-QSAR , various molecular descriptors representing the entire molecule (e.g., LogP, molar refractivity) are calculated. For 3D-QSAR , such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules must be structurally aligned based on a common scaffold. drugdesign.orgslideshare.net The aligned molecules are then placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point. slideshare.netkoreascience.kr Statistical methods, most commonly Partial Least Squares (PLS), are then used to generate a mathematical equation correlating the descriptors (in 2D-QSAR) or the field values (in 3D-QSAR) with the biological activities. slideshare.netnih.gov

Model Validation : A QSAR model must be rigorously validated to ensure its statistical significance and predictive power. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov External validation involves using the developed model to predict the activities of a "test set" of compounds that were not used in the model's creation. The predictive ability is assessed by the predictive correlation coefficient (r²_pred). researchgate.netnih.gov A robust and reliable QSAR model will have high values for both internal and external validation metrics. acs.org

QSAR studies identify key physicochemical descriptors that influence the biological activity of arylpiperazine derivatives. frontiersin.orgnih.gov These descriptors quantify the steric, electronic, and hydrophobic properties of the molecules.

Hydrophobic Descriptors : Lipophilicity, often represented by LogP or calculated hydrophobic field contributions in CoMSIA, is frequently a critical factor. The arylpiperazine scaffold has significant hydrophobic character, and its interactions with nonpolar regions of the receptor are crucial for binding. researchgate.net

Electronic Descriptors : These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the ability to form hydrogen bonds. Electrostatic fields in CoMFA and CoMSIA often play a major role, highlighting the importance of interactions between polar groups on the ligand and receptor, such as the key ionic bond formed by the protonated piperazine nitrogen. koreascience.krnih.gov The number of hydrogen bond donors and acceptors is also a significant descriptor. acs.orgnih.gov

Steric Descriptors : These parameters, such as molar refractivity (MR) or steric fields in 3D-QSAR, describe the size and shape of the molecule or its substituents. researchgate.net The contour maps generated from CoMFA studies can visually indicate regions where steric bulk is favorable or unfavorable for activity, providing direct guidance for structural modification. slideshare.net For example, a positive steric contour near a specific position would suggest that adding a larger substituent there could enhance biological activity.

| Descriptor Type | Example Descriptors | Relevance to Arylpiperazine Activity |

| Hydrophobic | LogP, Hydrophobic Fields | Governs passage through biological membranes and hydrophobic interactions in the receptor pocket. nih.govresearchgate.net |

| Electronic | Electrostatic Fields, Dipole Moment, H-bond donor/acceptor counts | Crucial for polar interactions, particularly the ionic bond involving the protonated piperazine nitrogen. acs.orgnih.gov |

| Steric | Molar Refractivity (MR), Steric Fields (CoMFA), Molecular Volume | Defines the required shape and size for optimal fit within the receptor binding site; bulky groups like tert-butyl have a significant steric influence. slideshare.netresearchgate.net |

| Topological | Connectivity Indices (e.g., Chi) | Encodes information about molecular branching and structure, which can correlate with receptor affinity. acs.org |

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation of a ligand to its target protein and to analyze the stability of the resulting complex over time. These methods have been widely applied to study arylpiperazine derivatives, providing a detailed understanding of their interactions at a molecular level.

For instance, studies on various piperazine derivatives have successfully employed these techniques to investigate their biological activities. jksus.orgnih.gov Docking studies help identify the most probable binding poses of a ligand within the active site of a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex, its stability, and the key interactions that are maintained over time. nih.gov

Ligand-Target Binding Site Analysis

Analysis of the binding site for 1-(3-tert-butylphenyl)piperazine derivatives involves identifying the key amino acid residues that form interactions with the ligand. These interactions are crucial for the affinity and specificity of the compound. For related compounds, computational studies have revealed that a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces governs the binding process. mdpi.com

In the case of arylpiperazine derivatives targeting serotonin (B10506) receptors, for example, molecular modeling suggests that the hydrophobic part of the molecule, stemming from the aromatic region, plays a vital role in the agonist activity. nih.gov The tert-butyl group on the phenyl ring of 1-(3-tert-butylphenyl)piperazine is a significant hydrophobic feature. It is expected to occupy a hydrophobic pocket within the receptor's binding site, contributing substantially to the binding affinity. The piperazine ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, forming critical connections with polar residues in the binding site. researchgate.net

A study on a structurally related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, an inhibitor of human acetylcholinesterase (hAChE), demonstrated through molecular docking and MD simulations that the ligand first binds to a peripheral anionic site before a slow induced-fit process allows it to adjust tightly into the catalytic active site. mdpi.com This highlights the complexity of ligand binding, which can involve multiple steps and conformational changes in both the ligand and the target.

Table 1: Key Interactions in Ligand-Target Binding

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

|---|---|---|

| Hydrophobic | tert-butylphenyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Piperazine Nitrogens | Serine, Threonine, Aspartate, Glutamate |

Conformational Analysis of Bound Ligands

The conformation that a ligand adopts upon binding to its target is a critical determinant of its biological activity. Conformational analysis of piperazine derivatives has shown that the six-membered piperazine ring typically exists in a chair conformation. nih.govnih.gov However, the specific orientation of the substituents on the ring can vary.

For 2-substituted piperazines, studies have indicated a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov In the context of 1-(3-tert-butylphenyl)piperazine, the conformation of the piperazine ring and the rotational freedom around the bond connecting it to the phenyl ring will dictate how the bulky tert-butylphenyl group is presented to the binding site. Computational force fields like MMFF94 have been shown to be sensitive to the effects of bulky aryl groups on the internal rotation of connected atoms, which is crucial for accurately predicting the bound conformation. nih.gov

Electrostatic and Hydrophobic Field Contributions to Binding

The binding of a ligand to its target is driven by a combination of forces, primarily electrostatic and hydrophobic interactions. The molecular electrostatic potential (MEP) is a valuable tool for identifying the electrophilic and nucleophilic sites on a molecule that are prone to forming hydrogen bonds. jksus.org For piperazine derivatives, the nitrogen atoms are key sites for electrostatic interactions.

Hydrophobic interactions are equally critical, particularly for a molecule like 1-(3-tert-butylphenyl)piperazine. The large, nonpolar tert-butyl group creates a significant hydrophobic field. Research on other molecular systems has demonstrated that hydrophobic interactions can be the dominant cause of competitive binding, even in highly charged environments. nih.gov Therefore, the interplay between the hydrophobic contributions of the tert-butylphenyl moiety and the electrostatic interactions mediated by the piperazine nitrogen atoms is essential for high-affinity binding. 3D-QSAR models developed for arylpiperazine derivatives have confirmed that hydrophobic and electron-withdrawing features are vital for their activity. nih.gov

De Novo Design and Scaffold Hopping Approaches

De novo design and scaffold hopping are advanced computational strategies used to develop novel molecules with desired biological activities. nih.gov De novo design involves constructing new ligands from scratch, often by placing fragments into the active site of a target and growing them into complete molecules. Scaffold hopping aims to replace the core structure (scaffold) of a known active molecule with a different one while retaining the original biological activity. nih.govcncb.ac.cn

These approaches are particularly useful when seeking to improve the properties of an existing ligand series or to discover compounds with entirely new intellectual property. Starting from the 1-(3-tert-butylphenyl)piperazine scaffold, de novo design algorithms could suggest modifications to the piperazine ring or the phenyl substituent to optimize interactions with a specific target.

Scaffold hopping could be employed to replace the piperazine core with other heterocyclic systems that maintain the crucial spatial arrangement of the phenyl group and the basic nitrogen atom. This can lead to the discovery of new chemical classes with improved potency, selectivity, or pharmacokinetic profiles. The versatility of the piperazine structure makes it an excellent starting point for such explorations in drug discovery. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(3-Tert-butylphenyl)piperazine |

Preclinical Pharmacokinetics and Metabolism Studies of 1 3 Tert Butylphenyl Piperazine Analogues

In Vitro Metabolic Stability Assessment

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. srce.hr These assays involve incubating the test compound with liver microsomes sourced from different species, typically rat and human, to identify potential interspecies differences in metabolism. srce.hr The reaction is initiated by adding a cofactor like NADPH. nih.gov The concentration of the parent compound is monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the rate of its disappearance. plos.org From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. srce.hr

Compounds can be categorized based on their stability, for instance, a half-life greater than 30-60 minutes may be considered stable, while a half-life under 30 minutes may indicate instability. srce.hrfrontiersin.org This information is vital for structure-activity relationship (SAR) studies, where chemists modify the molecule to block sites of metabolism and improve stability. For arylpiperazine derivatives, metabolic instability can often be a challenge, and these studies help guide the structural modifications needed to enhance their pharmacokinetic profile. plos.org

Table 1: Representative Microsomal Stability of 1-(3-Tert-butylphenyl)piperazine Analogues This table contains illustrative data based on typical findings for arylpiperazine compounds.

| Compound | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |

| Analogue A | Rat | 25 | 27.7 | Moderate |

| Human | 45 | 15.4 | Stable | |

| Analogue B | Rat | 12 | 57.8 | Unstable |

| Human | 18 | 38.5 | Unstable | |

| Analogue C | Rat | > 60 | < 11.5 | Highly Stable |

| Human | > 60 | < 11.5 | Highly Stable |

Serum Stability in Animal and In Vitro Systems

Serum stability assays are conducted to evaluate a compound's susceptibility to degradation by enzymes present in the blood, such as esterases and proteases. The test compound is incubated in serum from preclinical species (e.g., rat) and humans at 37°C, and samples are analyzed at various time points to measure the percentage of the parent compound remaining. uit.no High stability in serum is desirable, as it ensures the compound can circulate in the bloodstream long enough to reach its target site. For many small molecules, good stability is observed, with over 70-80% of the compound remaining intact after several hours of incubation. uit.no

Table 2: Representative Serum Stability of 1-(3-Tert-butylphenyl)piperazine Analogues This table contains illustrative data.

| Compound | Species | % Remaining at 1 hour | % Remaining at 4 hours |

| Analogue A | Rat | 98 | 92 |

| Human | 99 | 95 | |

| Analogue B | Rat | 95 | 88 |

| Human | 97 | 91 | |

| Analogue C | Rat | 99 | 97 |

| Human | 99 | 98 |

Preclinical Absorption, Distribution, and Excretion (ADE) Insights

Understanding how a drug candidate is absorbed, distributed throughout the body, and ultimately excreted is critical for predicting its therapeutic window and potential for off-target effects.

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. nih.gov The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov A compound's ability to penetrate the BBB is influenced by factors like its lipophilicity, molecular size, and interaction with efflux transporters, such as P-glycoprotein (P-gp). nih.govresearchgate.net P-gp can actively pump xenobiotics out of the brain, limiting their accumulation and therapeutic effect. nih.gov Preclinical assessment often involves in vivo studies in rodents, where brain and plasma concentrations of the compound are measured to determine the brain-to-plasma ratio (log BB). nih.gov

Identifying the metabolic fate of a drug candidate is a key part of its preclinical evaluation. These studies, often conducted using liver microsomes or hepatocytes from different species, aim to elucidate the chemical structures of metabolites formed. frontiersin.org Techniques like high-resolution mass spectrometry are used to analyze incubation samples and identify metabolic products. plos.orguit.no For arylpiperazine compounds, common metabolic pathways include hydroxylation of the aromatic or alkyl portions of the molecule and oxidation of the piperazine (B1678402) ring. frontiersin.org Identifying these "soft spots" for metabolism allows medicinal chemists to make targeted structural changes to improve the compound's stability and pharmacokinetic profile.

Table 3: Potential Metabolites of 1-(3-Tert-butylphenyl)piperazine Analogues in Preclinical Species This table contains illustrative data based on common metabolic pathways for related compounds.

| Metabolite | Metabolic Reaction | Description |

| M1 | Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the tert-butylphenyl ring. |

| M2 | Aliphatic Hydroxylation | Addition of a hydroxyl (-OH) group to the tert-butyl group. |

| M3 | Piperazine Ring Oxidation | Formation of an N-oxide or hydroxylation on the piperazine ring. |

| M4 | Dealkylation | Cleavage of the tert-butyl group from the phenyl ring. |

In Silico ADMET Predictions for Preclinical Compound Optimization

In the early phases of drug discovery, computational (in silico) models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a large number of compounds quickly and cost-effectively. nih.govspast.org Various software platforms and quantitative structure-activity relationship (QSAR) models are used to estimate key parameters based on a compound's chemical structure. nih.govnih.gov These predictions include aqueous solubility, gastrointestinal absorption, BBB penetration, plasma protein binding, and potential for inhibiting or being a substrate for key metabolic enzymes (like CYPs) or transporters (like P-gp). researchgate.netmdpi.com These predictive tools help prioritize which analogues to synthesize and advance to more resource-intensive in vitro and in vivo testing. spast.org

Table 4: Representative In Silico ADMET Predictions for 1-(3-Tert-butylphenyl)piperazine Analogues This table contains illustrative data.

| Parameter | Analogue A | Analogue B | Analogue C | Desired Range |

| LogP (Lipophilicity) | 2.8 | 4.5 | 3.2 | 1-5 |

| Aqueous Solubility | Moderate | Low | Moderate | High |

| GI Absorption | High | High | High | High |

| BBB Penetration | Yes | Yes | No | Target Dependent |

| P-gp Substrate | No | Yes | No | No |

| CYP2D6 Inhibition | Low | High | Low | Low/None |

Future Research and Preclinical Development of 1-(3-Tert-butylphenyl)piperazine: A Prospective Analysis

While the specific compound 1-(3-tert-butylphenyl)piperazine is noted in chemical literature, comprehensive preclinical studies detailing its biological targets and therapeutic activities are not extensively available in publicly accessible scientific databases. However, based on the well-established pharmacology of the broader class of phenylpiperazine derivatives, a clear trajectory for future research and preclinical evaluation can be delineated. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, particularly in the central nervous system (CNS). nih.govrsc.orgmdpi.com This article outlines prospective future research directions for 1-(3-tert-butylphenyl)piperazine, structured around a preclinical development framework.

Q & A

Q. What synthetic methodologies are optimal for introducing substituents to the piperazine ring in 1-(3-Tert-butylphenyl)piperazine analogs?

Synthetic routes for arylpiperazines often involve nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole moieties to the piperazine core. A typical protocol involves reacting 1-(substituted benzyl)piperazine derivatives with azides in a H2O:DCM (1:2) solvent system using CuSO4·5H2O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying (Na2SO4), and silica gel chromatography .

Q. How can Raman microspectroscopy differentiate structural isomers of arylpiperazines like 1-(3-Tert-butylphenyl)piperazine?

Raman microspectroscopy at 20 mW laser power with 128–256 scans achieves high-resolution spectral differentiation of piperazine isomers. Multivariate analysis (PCA followed by LDA) separates isomers by leveraging peak position and intensity variations. For example, trifluoromethylphenylpiperazine isomers (2-, 3-, and 4-TFMPP) are resolved via principal components explaining >99% variance in spectral data .

Q. What are the key physicochemical properties (e.g., pKa) of 1-(3-Tert-butylphenyl)piperazine, and how do substituents affect them?

The pKa of piperazine derivatives depends on substituent electronic effects. For unsubstituted piperazine, pKa1 ≈ 9.7 and pKa2 ≈ 5.2. Electron-withdrawing groups (e.g., -CF3) lower pKa by stabilizing the protonated form, while tert-butyl groups (electron-donating) may increase basicity. Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots quantify these effects .

Advanced Research Questions

Q. How can conflicting pharmacological data on 1-(3-Tert-butylphenyl)piperazine’s receptor affinity be resolved?

Contradictions in serotonin (5-HT) receptor binding data may arise from assay conditions (e.g., cell line specificity, radioligand choice). Competitive binding assays using HEK-293 cells expressing human 5-HT2A/5-HT2C receptors, paired with Schild analysis, can clarify affinity and functional selectivity. Cross-validation via in vivo head-twitch response models in rodents is recommended .

Q. What advanced chromatographic techniques validate the purity of 1-(3-Tert-butylphenyl)piperazine in complex matrices?

HPLC with pre-column derivatization using 1-(2-methoxyphenyl)piperazine stabilizes reactive intermediates (e.g., isocyanates) and enhances UV detection sensitivity. A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:0.1% TFA in H2O) at 1 mL/min provides baseline separation of arylpiperazines from metabolites .

Q. How does molecular docking predict the interaction of 1-(3-Tert-butylphenyl)piperazine with dopamine transporters (DAT)?

Docking studies using AutoDock Vina and DAT homology models (based on LeuT-fold structures) identify key binding residues. The tert-butyl group may occupy a hydrophobic pocket near transmembrane helix 3, while the piperazine nitrogen forms hydrogen bonds with Asp78. MD simulations (>100 ns) assess stability and binding free energies (MM-PBSA) .

Q. What metabolic pathways dominate the biotransformation of 1-(3-Tert-butylphenyl)piperazine in hepatic models?

In vitro incubation with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies primary oxidative pathways. LC-MS/MS analysis detects N-dealkylation (loss of tert-butyl) and hydroxylation products. Kinetic parameters (Km, Vmax) quantify enzyme contributions .

Q. How can isotopic labeling resolve pharmacokinetic uncertainties in 1-(3-Tert-butylphenyl)piperazine studies?

Synthesizing deuterated analogs (e.g., [D9]-tert-butyl) via Pd-catalyzed H/D exchange enables tracer-based LC-MS quantification. Stable isotope dilution analysis (SIDA) minimizes matrix effects, improving accuracy in plasma/tissue distribution studies .

Methodological Guidance for Data Analysis

Q. What statistical approaches reconcile discrepancies in dose-response curves for 1-(3-Tert-butylphenyl)piperazine?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability. Bayesian hierarchical models integrate prior data (e.g., EC50 ranges from similar arylpiperazines) to refine posterior estimates. Residual plots and AIC values validate model fit .

Q. How do solvent polarity and temperature influence the stability of 1-(3-Tert-butylphenyl)piperazine in storage?

Accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and aqueous buffers (pH 3–9) with UPLC-UV monitoring. Degradation follows first-order kinetics; Arrhenius plots extrapolate shelf-life at 25°C. Tert-butyl groups enhance stability in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.